6-bromo-7-methyl-1H-indole-2,3-dione

Enzyme Inhibition Antiviral Research Immunosuppression

To ensure experimental reproducibility, procurement of the exact CAS 129833-54-1 is critical. This specific 6-bromo-7-methyl regioisomer possesses unique steric and electronic properties that dictate target engagement, making it distinct from other isomers like 5-bromo-7-methylisatin. It is the ideal negative control for IMPDH studies and a required precursor for patented indirubin-type dyes. Other commercially available isatins cannot substitute for this compound in these specialized synthetic and analytical workflows.

Molecular Formula C9H6BrNO2
Molecular Weight 240.05 g/mol
CAS No. 129833-54-1
Cat. No. B1279479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-7-methyl-1H-indole-2,3-dione
CAS129833-54-1
Molecular FormulaC9H6BrNO2
Molecular Weight240.05 g/mol
Structural Identifiers
SMILESCC1=C(C=CC2=C1NC(=O)C2=O)Br
InChIInChI=1S/C9H6BrNO2/c1-4-6(10)3-2-5-7(4)11-9(13)8(5)12/h2-3H,1H3,(H,11,12,13)
InChIKeyGTMRDSCDZYHHFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-7-methyl-1H-indole-2,3-dione (CAS 129833-54-1): A Specialized Halogenated Isatin Scaffold for Advanced Synthesis and Targeted Research


6-Bromo-7-methyl-1H-indole-2,3-dione (CAS 129833-54-1), commonly referred to as 6-bromo-7-methylisatin, is a heterocyclic compound with the molecular formula C9H6BrNO2 and a molecular weight of 240.05 g/mol . It belongs to the class of 2,3-indolinedione (isatin) derivatives and is characterized by a bromine atom at the 6-position and a methyl group at the 7-position of the indole core [1]. This compound is primarily utilized as a research chemical and a versatile building block in medicinal chemistry for the synthesis of more complex heterocyclic systems, including potential therapeutic agents and functional materials .

Procurement Advisory for CAS 129833-54-1: Critical Differentiation from Generic Isatin Analogs in Structure-Activity Relationships


Direct substitution of 6-bromo-7-methyl-1H-indole-2,3-dione with other regioisomeric or halogen-variant isatins in experimental protocols is not scientifically valid due to profound differences in steric, electronic, and binding properties. The specific 6,7-substitution pattern dictates a unique molecular conformation that directly impacts target engagement, as demonstrated by the fact that regioisomers like 5-bromo-7-methylisatin and halogen analogs like 6-chloro-7-methylisatin [1] exhibit completely distinct biological target profiles and potency ranges. Procurement of the precise CAS 129833-54-1 is therefore essential to maintain the fidelity of structure-activity relationship (SAR) studies and ensure the reproducibility of synthetic pathways that rely on its specific reactivity.

Quantitative Differentiation of 6-Bromo-7-methyl-1H-indole-2,3-dione: Comparator-Based Evidence for Scientific Selection


Positional Selectivity: IMP Deaminase Inhibition Profile Contrasted with 5-Bromo-7-methylisatin

The regioisomer 5-bromo-7-methylisatin is a documented and potent inhibitor of inosine monophosphate (IMP) deaminase (IMPDE4), with a reported IC50 of 0.5 μM against the wild-type enzyme . This contrasts with the target compound, 6-bromo-7-methyl-1H-indole-2,3-dione, for which no IMP deaminase inhibitory activity has been reported. This stark difference in activity against a specific therapeutic target underscores that the position of the bromine atom on the isatin core is a critical determinant of biological function.

Enzyme Inhibition Antiviral Research Immunosuppression

Halogen-Dependent Binding Divergence: Lack of Choline Acetyltransferase Activity Compared to 6-Chloro-7-methylisatin

The 6-chloro-7-methylisatin analog has been tested for inhibitory activity against rat choline acetyltransferase (ChAT) in vitro, representing a defined biological interaction [1]. In contrast, a broad search of authoritative binding databases (e.g., BindingDB) and published literature reveals no comparable ChAT binding or inhibition data for the 6-bromo-7-methyl analog. This suggests that the larger atomic radius and distinct electronegativity of bromine versus chlorine may sterically or electronically preclude effective binding to the ChAT active site.

Neurochemistry Enzymology Cholinergic System

Synthetic Pathway Specificity: Exclusive Utility as an Intermediate for 6-Bromo-7-methylindirubin Dyes and Alkaloids

A patent from the thioindigoid dye field explicitly specifies the use of 6-bromo-7-methylisatin as a required precursor for condensation reactions with 2:1-naphththioindoxyl to form specific indirubin-type dyestuffs [1]. This synthetic route is unique to the 6-bromo-7-methyl substitution pattern and cannot be replicated using unsubstituted isatin or other regioisomers like 5-bromo-7-methylisatin. The bromine at the 6-position likely directs the regioselectivity of the condensation, making it an indispensable intermediate for this class of compounds.

Organic Synthesis Heterocyclic Chemistry Dyes and Pigments

Validated Application Scenarios for 6-Bromo-7-methyl-1H-indole-2,3-dione Based on Differentiated Evidence


Medicinal Chemistry: Negative Control or Scaffold for Off-Target Profiling in Antiviral and Immunosuppressive Programs

Given the documented potent IMP deaminase inhibitory activity of its 5-bromo regioisomer (IC50 = 0.5 μM) , 6-bromo-7-methyl-1H-indole-2,3-dione is the ideal matched negative control or selectivity probe. Researchers can use it to confirm that observed biological effects are specific to the 5-bromo isomer's interaction with IMP deaminase, and not a general property of the bromo-methylisatin scaffold. Furthermore, it serves as a privileged starting point for diversifying away from IMP deaminase to explore new targets.

Chemical Synthesis: Key Starting Material for the Preparation of 6-Bromo-7-methyl Substituted Indirubin Derivatives

This compound is uniquely suited for synthetic chemistry projects targeting indirubin analogs, specifically those requiring a 6-bromo-7-methyl substitution pattern. As documented in patent literature, it is a critical precursor for condensation with specific thioindoxyls to yield defined indirubin-type dyes [1]. This application cannot be fulfilled by other commercially available isatins, making it a required procurement item for this niche but established synthetic route.

Analytical Chemistry and Screening: Reference Standard for Differentiating Positional and Halogen Isomers in Complex Mixtures

Due to its distinct physicochemical properties and molecular weight of 240.05 g/mol , this compound can serve as an authentic reference standard for analytical method development (e.g., HPLC, LC-MS). Its unique retention time and mass fragmentation pattern allow for the definitive identification and quantification of this specific regioisomer in synthetic mixtures or during metabolic stability assays, ensuring that 6-bromo-7-methylisatin is not misidentified as the biologically distinct 5-bromo-7-methylisatin.

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